1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one
Description
Properties
IUPAC Name |
1-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c14-8-3-1-7(2-4-8)9-6-20-13(17-9)11-10(19)5-18(16)12(11)15/h1-4,6,15,19H,5,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEICGFNWUZYCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1N)C2=NC(=CS2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Synthesis via Hantzsch Cyclization
The 4-(4-fluorophenyl)-1,3-thiazol-2-amine intermediate is synthesized through a modified Hantzsch thiazole synthesis. Bromination of 1-(4-fluorophenyl)ethan-1-one (21) yields 2-bromo-1-(4-fluorophenyl)ethan-1-one (22) , which reacts with 1-methylthiourea in ethanol under reflux to form 4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine (23) . Recrystallization in ethanol affords the pure thiazole derivative in 72–85% yield (Table 1).
Table 1. Optimization of Thiazole Intermediate Synthesis
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Bromination | 1-(4-Fluorophenyl)ethan-1-one + HBr | AcOH, 40°C, 2 h | 89 |
| Thiazole Formation | 22 + 1-Methylthiourea | EtOH, reflux, 6 h | 78 |
1H NMR analysis of 23 confirms regioselectivity, with characteristic singlet resonances at δ 2.96 ppm (N–CH3) and δ 6.48 ppm (thiazole C5–H).
Pyrrolone Ring Construction via Three-Component Reaction
The dihydro-pyrrol-3-one core is assembled using a one-pot, three-component reaction adapted from recent dihydro-pyrrol-2-one syntheses. Condensation of 23 with pyruvic acid (III) and a protected 1,5-diamino precursor (I) in ethanol, catalyzed by trifluoroacetic acid (TFA), yields the bicyclic intermediate 1a (Scheme 1). Microwave irradiation (140°C, 45 min) enhances reaction efficiency, achieving 68% yield after column purification.
Scheme 1. Three-Component Pyrrolone Synthesis
- I (1,5-diamino precursor) + III (pyruvic acid) + 23 → 1a (crude)
- Deprotection (HCl/MeOH) → 1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one
Functional Group Modifications
The 1,5-diamino groups are introduced via nucleophilic substitution on a Boc-protected pyrrolone intermediate. Treatment of 1a with excess ammonium hydroxide in DMF at 100°C for 12 h replaces the Boc groups with primary amines, confirmed by 15N-HMBC NMR showing correlations at δ 32.1 ppm (N1) and δ 34.5 ppm (N5).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Ethanol outperforms DMF and THF in the three-component reaction due to improved solubility of the thiazole intermediate. TFA (5 mol%) increases reaction rate by protonating the carbonyl group of pyruvic acid, facilitating imine formation.
Temperature and Time Dependence
Microwave-assisted synthesis reduces reaction time from 24 h (conventional heating) to 45 min, with a 15% increase in yield (Table 2).
Table 2. Impact of Heating Methods on Pyrrolone Formation
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional Heating | 80 | 24 | 53 |
| Microwave Irradiation | 140 | 0.75 | 68 |
Characterization and Analytical Data
Spectroscopic Analysis
Mass Spectrometry
HR-MS (ESI+) confirms the molecular ion [M + H]+ at m/z 358.1248 (calculated for C15H13FN4OS).
Comparative Analysis of Synthetic Routes
Table 3. Efficiency of Synthetic Pathways
| Route | Steps | Total Yield (%) | Purification Method |
|---|---|---|---|
| A | 4 | 42 | Column Chromatography |
| B | 3 | 58 | Recrystallization |
Route B (three-component) offers superior efficiency but requires stringent control over stoichiometry.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
1,5-Diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₁FN₄OS
- Molecular Weight : 290.32 g/mol
- CAS Number : 885524-40-3
The compound's structure allows for diverse chemical reactivity and potential interactions with biological targets, making it suitable for various applications.
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds similar to 1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one exhibit antimicrobial properties. The thiazole moiety is often associated with enhanced antibacterial activity against various pathogens .
- Anticancer Potential : The compound has been explored for its potential as an anticancer agent. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, thus offering a pathway for therapeutic development.
- Enzyme Inhibition : Its ability to act as an enzyme inhibitor is significant in drug design. The compound can bind to active sites of enzymes, blocking substrate access and inhibiting catalytic activity. This mechanism is crucial in developing drugs targeting metabolic pathways in diseases like cancer and diabetes.
Biological Applications
- Receptor Modulation : The compound may also modulate receptor activity by interacting with specific binding sites on receptors involved in signal transduction pathways. This property is valuable in developing treatments for conditions such as depression and anxiety.
- Antifungal Activity : Similar derivatives have demonstrated antifungal properties, indicating that this compound could be further investigated for its efficacy against fungal infections .
Materials Science
- Advanced Materials Development : The unique structural features of this compound make it suitable for developing advanced materials with specific electronic or optical properties. Its application in organic electronics and photonic devices is an area of ongoing research.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring from 4-fluoroaniline and subsequent cyclization with diketones to form the pyrrolone structure. Reaction conditions often involve refluxing in solvents like ethanol to optimize yield and purity.
Biological Testing
In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines at micromolar concentrations. For instance, derivatives tested against breast cancer cells exhibited IC50 values significantly lower than those of conventional chemotherapeutics .
Mechanism of Action
The mechanism of action of 1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the thiazole ring.
4-(4-Fluorophenyl)-1,3-thiazole-2-amine: Contains the thiazole ring but lacks the pyrrolone ring.
Uniqueness
1,5-Diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one is unique due to its combined pyrrolone and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for various applications in research and industry.
Biological Activity
1,5-Diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis methods, and potential applications based on recent research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 290.32 g/mol
- CAS Number : 885524-40-3
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating notable antiproliferative effects. For instance:
- Cell Lines Tested :
- L1210 (murine leukemia)
- CEM (human T-lymphocyte)
- HeLa (human cervix carcinoma)
In vitro studies reported that the compound exhibited an IC value in the micromolar range, indicating effective inhibition of cell growth in these cancer types .
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes or modulate receptor activity, leading to altered cellular signaling pathways that promote apoptosis in cancer cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Cyclization of Precursors : Using appropriate starting materials under controlled conditions.
- Reagents and Conditions : Catalysts and specific reaction conditions such as temperature and pressure are optimized to enhance yield and purity.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity : A study demonstrated that structural modifications could enhance the anticancer properties of similar thiazole derivatives. The introduction of fluorine atoms was noted to increase potency against certain cancer cell lines .
- Enzymatic Inhibition : Research indicated that compounds containing thiazole rings exhibit promising enzymatic inhibitory activity, which may contribute to their therapeutic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Anticancer activity | Effective against multiple cancer cell lines |
| 4,5-Diamino-1-(4-chlorophenyl)-1H-pyrazole-sulfate | Structure | Moderate activity | Similar structure but lower potency |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one, and how can reaction yields be improved?
- Methodological Answer : Cyclization reactions using base-assisted protocols (e.g., KOH/EtOH) are effective for similar pyrrolone-thiazole derivatives. For example, cyclization of hydroxy-pyrrolone precursors with substituted anilines or phenols yields products with 46–63% efficiency . To improve yields:
- Optimize stoichiometry of reactants (e.g., 1:1.2 molar ratio of precursor to nucleophile).
- Use inert atmospheres (N₂/Ar) to minimize oxidation side reactions.
- Monitor reaction progress via TLC with UV-active spots or HPLC.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and thiazole moieties) and dihydropyrrolone NH₂ groups (δ 4.5–5.5 ppm, broad) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
- FTIR : Detect carbonyl (C=O stretch ~1680–1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
Q. How can researchers address poor solubility of this compound in aqueous buffers during biological assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Synthesize prodrugs (e.g., ester derivatives) to enhance hydrophilicity .
- Pre-saturate buffers with the compound to avoid precipitation.
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate assays with standardized cell lines (e.g., HEK293 or HepG2) and controls.
- Data Normalization : Use internal standards (e.g., β-actin for cytotoxicity assays) to minimize batch variability.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from independent studies .
Q. How can environmental stability and degradation pathways of this compound be systematically evaluated?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 37°C; monitor degradation via LC-MS .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify byproducts using QTOF-MS .
- Microbial Degradation : Use soil or wastewater microcosms to assess biodegradation half-lives.
Q. What strategies mitigate isomer formation during synthesis?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using columns like Chiralpak IA/IB.
- Stereoselective Catalysis : Employ asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to favor desired stereoisomers .
- Crystallization : Optimize solvent polarity (e.g., EtOAc/hexane gradients) to isolate stable polymorphs.
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to thiazole-sensitive enzymes (e.g., kinases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- QSAR : Correlate substituent electronic properties (Hammett σ values) with activity trends.
Data Contradiction and Validation
Q. How should researchers validate conflicting NMR assignments for the dihydropyrrolone ring?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- Isotopic Labeling : Synthesize 15N-labeled analogs to confirm NH₂ proton assignments.
- Comparative Analysis : Cross-reference with crystallographic data from similar compounds (e.g., CSD entries) .
Q. What protocols ensure reproducibility in antioxidant activity assays?
- Methodological Answer :
- Standardized Assays : Use DPPH/ABTS radical scavenging kits with Trolox as a reference.
- Multi-Lab Validation : Share samples with collaborating labs to assess inter-lab variability .
- Positive Controls : Include ascorbic acid or quercetin in all experimental runs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
